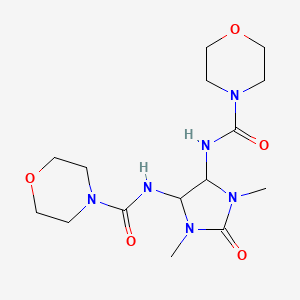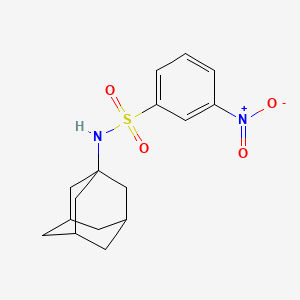
N,N'-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)di(4-morpholinecarboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)di(4-morpholinecarboxamide), commonly known as DMTMM, is a reagent used in organic synthesis. It is a highly efficient coupling agent for the formation of amide bonds between carboxylic acids and amines. DMTMM is widely used in scientific research for its unique properties and advantages.
Mécanisme D'action
DMTMM acts as a coupling agent by activating the carboxylic acid group of one molecule and facilitating the nucleophilic attack of the amine group of another molecule. The resulting intermediate is then converted into an amide bond through intramolecular rearrangement. DMTMM is highly efficient in this process due to its ability to form stable intermediates and its low toxicity.
Biochemical and Physiological Effects:
DMTMM does not have any known biochemical or physiological effects. It is a synthetic reagent that is used solely for the formation of amide bonds in biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
DMTMM has several advantages for lab experiments. It is a highly efficient coupling agent that allows for the synthesis of complex molecules in a shorter time frame. It is also easy to handle and has low toxicity. However, DMTMM has some limitations. It is not suitable for the synthesis of peptides with acid-labile protecting groups, and it may cause epimerization of certain amino acids.
Orientations Futures
There are several future directions for the use of DMTMM in scientific research. One potential application is in the synthesis of peptide-based vaccines for various diseases. DMTMM can also be used in the synthesis of bioactive compounds with improved pharmacokinetic properties. Additionally, DMTMM can be used in the development of new drug delivery systems for targeted drug delivery.
Conclusion:
In conclusion, DMTMM is a highly efficient coupling agent that is widely used in scientific research for the formation of amide bonds in biological molecules. It has several advantages, including its efficiency, ease of handling, and low toxicity. DMTMM has several potential applications in the future, including the synthesis of peptide-based vaccines and the development of new drug delivery systems.
Méthodes De Synthèse
DMTMM can be synthesized by reacting 1,3-dimethyl-2-imidazolidinone with 4-morpholinecarboxylic acid and oxalyl chloride in the presence of triethylamine. The resulting product is then purified and crystallized to obtain pure DMTMM.
Applications De Recherche Scientifique
DMTMM is widely used in scientific research for the formation of amide bonds in peptides, proteins, and other biological molecules. It is a highly efficient coupling agent that allows for the synthesis of complex molecules in a shorter time frame. DMTMM has been used in the synthesis of various bioactive compounds, including antibiotics, antitumor agents, and antiviral agents.
Propriétés
IUPAC Name |
N-[1,3-dimethyl-5-(morpholine-4-carbonylamino)-2-oxoimidazolidin-4-yl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N6O5/c1-18-11(16-13(22)20-3-7-25-8-4-20)12(19(2)15(18)24)17-14(23)21-5-9-26-10-6-21/h11-12H,3-10H2,1-2H3,(H,16,22)(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDLLWVKVMELRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(N(C1=O)C)NC(=O)N2CCOCC2)NC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(1,3-dimethyl-2-oxoimidazolidine-4,5-diyl)dimorpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-tert-butyl-1-[(4-nitrophenyl)acetyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5064167.png)
![4-ethyl-6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5064168.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5064182.png)

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5064192.png)
![2-bromo-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5064205.png)

![3-[({[5-(4-bromophenyl)-2-furoyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5064228.png)
![3-[(2,2-dimethoxyethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5064235.png)

![1-[3-(isopropylthio)propoxy]naphthalene](/img/structure/B5064259.png)
![2-methyl-N-(3-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide](/img/structure/B5064272.png)
![3-fluoro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5064277.png)